molecular formula C14H21ClINO B1397594 4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220017-56-0

4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397594
CAS No.: 1220017-56-0
M. Wt: 381.68 g/mol
InChI Key: PRIJQGUROHTOIS-UHFFFAOYSA-N
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Description

4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21INO•HCl It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of an iodobenzyl group and an ethyl linker attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, 4-iodobenzyl alcohol, and ethylene oxide.

    Formation of Intermediate: The first step involves the reaction of 4-iodobenzyl alcohol with ethylene oxide to form 4-iodobenzyloxyethanol.

    N-Alkylation: The intermediate 4-iodobenzyloxyethanol is then subjected to N-alkylation with piperidine under basic conditions to yield the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzylic position.

    Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and thiol derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Hydrolysis: Products include 4-iodobenzyl alcohol and piperidine derivatives.

Scientific Research Applications

4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
  • 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
  • 4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Uniqueness

4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific types of reactions, such as nucleophilic substitution, that are less favorable for the other halogens. Additionally, the compound’s steric and electronic properties may influence its interactions with biological targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

4-[2-[(4-iodophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO.ClH/c15-14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIJQGUROHTOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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